molecular formula C5H7BrN2O2 B029760 5-(2-Bromoethyl)hydantoin CAS No. 7471-52-5

5-(2-Bromoethyl)hydantoin

Cat. No. B029760
CAS RN: 7471-52-5
M. Wt: 207.03 g/mol
InChI Key: FFNNVNAMCNAOIW-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)hydantoin is a specialty product used in proteomics research . It has a molecular formula of C5H7BrN2O2 and a molecular weight of 207.03 .


Synthesis Analysis

The synthesis of hydantoins, including 5-(2-Bromoethyl)hydantoin, is often achieved through the Bucherer–Bergs reaction . This involves a chemoselective condensation/cyclization domino process between isocyanates of quaternary or unsubstituted α-amino esters and N-alkyl aspartic acid diesters . The reaction is followed by standard hydrolysis/coupling reactions with amines .


Molecular Structure Analysis

The molecular structure of 5-(2-Bromoethyl)hydantoin is characterized by a hydantoin nucleus, substituted at the two nitrogen atoms and at the C3 carbon . The hydantoin ring is planar .


Chemical Reactions Analysis

Hydantoins, including 5-(2-Bromoethyl)hydantoin, can undergo a variety of chemical reactions. For instance, a highly efficient, cost-effective, and environmentally friendly protocol has been reported for the C5-selective alkylation of hydantoins under phase-transfer catalysis .

Scientific Research Applications

Optoelectronics

“5-(2-Bromoethyl)hydantoin” derivatives have been explored for their potential in optoelectronics . These compounds can be used in the development of sensors and chemical sensory materials for the detection of toxic anions and metal ions . Their unique photophysical properties are valuable for creating new types of electronic devices that respond to light.

Medicinal Drugs

The compound has significant implications in the pharmaceutical industry. It serves as a precursor for various medicinal drugs , particularly those with anticonvulsant and sedative properties . The versatility of the hydantoin ring allows for the synthesis of a wide range of therapeutic agents.

Biosensing and Imaging

Hydantoins, including “5-(2-Bromoethyl)hydantoin,” are used as labelling markers in living cells and tissues for biosensing and imaging applications . This is crucial for medical diagnostics and research, where tracking biological processes in real-time can provide insights into disease mechanisms.

Environmental Monitoring

The compound’s derivatives can be employed in environmental monitoring . They are used to detect and measure the presence of environmental pollutants, which is essential for maintaining ecological balance and public health .

Drug Metabolism Studies

Isotope-labelled hydantoins are utilized in drug metabolism and pharmacokinetic studies . They help in understanding how drugs are processed in the body, which is critical for drug development and safety assessments.

Food and Biomedical Applications

In the food industry and biomedical fields, “5-(2-Bromoethyl)hydantoin” is used in metabolic studies and to analyze the biochemical properties of transport proteins . This aids in the development of better nutritional products and therapeutic strategies.

Mechanism of Action

The mechanism of action of hydantoin derivatives is complex and not well understood. It could involve a combination of various modes including damage to bacterial DNA and binding to bacterial ribosomes to inhibit the synthesis of critical bacterial enzymes .

properties

IUPAC Name

5-(2-bromoethyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNVNAMCNAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322439
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromoethyl)hydantoin

CAS RN

7471-52-5
Record name 7471-52-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Bromoethyl)hydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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